Dexol

Overview

Description

Dexol is a synthetic compound known for its role as a proton pump inhibitor. It is primarily used to treat conditions related to excessive stomach acid production, such as gastroesophageal reflux disease (GERD) and Zollinger-Ellison syndrome. This compound works by inhibiting the gastric H+/K±ATPase enzyme, which is responsible for the final step in the production of gastric acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dexol is synthesized through a multi-step chemical process. The synthesis typically involves the formation of a benzimidazole ring, which is a key structural component of the compound. The process begins with the reaction of an appropriate aniline derivative with a carboxylic acid to form an amide. This amide is then cyclized to form the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the stability of the compound and to minimize impurities. The final product is often formulated into enteric-coated tablets to protect it from degradation in the acidic environment of the stomach .

Chemical Reactions Analysis

Types of Reactions: Dexol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfone derivatives.

Reduction: Reduction of this compound can lead to the formation of desmethyl derivatives.

Substitution: Various substituents can be introduced into the benzimidazole ring through substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.

Major Products Formed:

Oxidation: Sulfone derivatives.

Reduction: Desmethyl derivatives.

Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Dexol has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study proton pump inhibitors and their mechanisms.

Biology: Investigated for its effects on cellular processes related to acid secretion.

Medicine: Extensively studied for its therapeutic effects in treating acid-related disorders.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Dexol exerts its effects by specifically inhibiting the H+/K±ATPase enzyme located on the secretory surface of gastric parietal cells. This enzyme is responsible for the exchange of hydrogen and potassium ions, which is the final step in the production of gastric acid. By inhibiting this enzyme, this compound effectively reduces the production of gastric acid, thereby alleviating symptoms associated with excessive acid production .

Comparison with Similar Compounds

- Omeprazole

- Lansoprazole

- Pantoprazole

- Esomeprazole

Comparison: Dexol is unique among proton pump inhibitors due to its specific molecular structure, which allows for a faster onset of action and higher stability in the stomach. Unlike some other proton pump inhibitors, this compound is highly selective and irreversible in its inhibition of the H+/K±ATPase enzyme, making it particularly effective in reducing gastric acid production .

Biological Activity

Dexol, a compound often associated with dexamethasone and other dexamethasone-related formulations, has garnered attention for its biological activity in various medical and research contexts. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on different biological systems, and relevant case studies.

Overview of this compound

This compound is primarily recognized in the context of its pharmacological properties similar to those of dexamethasone, a synthetic glucocorticoid. It is utilized in various therapeutic applications due to its anti-inflammatory and immunosuppressive effects. Understanding the biological activity of this compound involves examining its impact on cellular processes, particularly in muscle regeneration, immune response modulation, and potential neuroprotective effects.

This compound's biological activity can be attributed to several mechanisms:

- Anti-inflammatory Effects : this compound exhibits significant anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines and mediators. This is particularly relevant in conditions such as arthritis and other inflammatory diseases.

- Muscle Regeneration : Recent studies have shown that this compound promotes muscle regeneration by enhancing myogenic differentiation and increasing mitochondrial function. For instance, research indicates that treatment with this compound increases the expression of myogenic markers such as MYH1/2 in muscle cells (C2C12) and promotes the fusion of myoblasts into multinucleated myotubes .

- Neuroprotective Effects : There is emerging evidence that this compound may counteract neurodegenerative processes. In cellular models exposed to amyloid-beta (Aβ) peptides, this compound was found to mitigate the negative impacts of Aβ40 on cell proliferation and protein expression related to mitochondrial function .

1. Muscle Regeneration Study

A study investigated the effects of this compound on C2C12 muscle cells. The findings revealed that:

- Increased Myogenic Differentiation : Cells treated with this compound showed a higher fusion index compared to untreated controls.

- Mitochondrial Activity : Enhanced ATP production was observed in cells treated with this compound, indicating improved mitochondrial function during differentiation .

2. Neuroprotective Effects Against Aβ

In another study focused on neurodegeneration:

- Counteraction of Aβ Toxicity : this compound treatment reduced the expression levels of proteins negatively affected by Aβ40, suggesting a protective role against neurotoxic insults.

- Alteration in Protein Expression : The study identified 23 proteins altered by both Aβ40 and this compound treatment, with significant implications for mitochondrial health and innate immunity .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

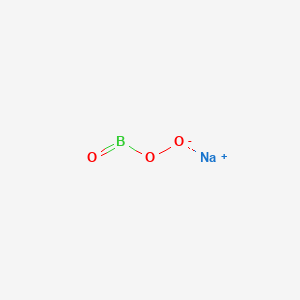

sodium;oxidooxy(oxo)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BHO3.Na/c2-1-4-3;/h3H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLJGMBLPUQQOI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)O[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

11138-47-9 (Parent) | |

| Record name | Sodium perborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007632044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4042414 | |

| Record name | Sodium peroxoborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, White hygroscopic solid; Produces oxygen gas when dissolved in water; [Hawley] White to yellowish hygroscopic solid; [CAMEO] White odorless crystalline granules; [MSDSonline] | |

| Record name | Perboric acid (HBO(O2)), sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium perborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7146 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

White, amorphous powder | |

CAS No. |

7632-04-4 | |

| Record name | Sodium perborate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007632044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perboric acid (HBO(O2)), sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium peroxoborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium peroxometaborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.688 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PERBORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y52BK1W96C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM PERBORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1676 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.